

"4-Hydroxy-2,5-dimethylbenzonitrile" physical and chemical characteristics

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Compound of Interest

Compound Name:	4-Hydroxy-2,5-dimethylbenzonitrile
Cat. No.:	B1344278

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An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Hydroxy-2,5-dimethylbenzonitrile** (CAS No: 85223-94-5), a substituted aromatic nitrile. This document collates available data on its structural and physicochemical properties, spectral information, and synthetic methodologies. While direct experimental data for some properties of this specific isomer are limited, this guide also presents information on closely related isomers to provide a comparative context. This guide is intended to be a valuable resource for professionals in chemical research and drug development, facilitating a deeper understanding of this compound's characteristics.

Core Physicochemical Properties

4-Hydroxy-2,5-dimethylbenzonitrile is a solid at room temperature. Its molecular structure, featuring a hydroxyl and a nitrile group on a dimethyl-substituted benzene ring, imparts specific chemical reactivity and physical properties. While some experimental values are not readily

available in the literature, predicted data from computational models provide valuable estimations.

Table 1: Physicochemical Properties of **4-Hydroxy-2,5-dimethylbenzonitrile**

Property	Value	Source(s)
CAS Number	85223-94-5	[1] [2] [3]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
Boiling Point	311.0 ± 30.0 °C (Predicted)	
Density	1.13 g/cm ³ (Predicted)	
Flash Point	141.9 °C (Predicted)	
Refractive Index	1.563 (Predicted)	
Melting Point	Data not available	[1]

Note: For the isomer 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7), the melting point is reported as 123-127 °C.[\[4\]](#)

Solubility

Qualitative assessments indicate that **4-Hydroxy-2,5-dimethylbenzonitrile** is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[\[5\]](#) Its solubility in water is limited, though the presence of the hydroxyl group allows for some degree of aqueous solubility through hydrogen bonding.[\[5\]](#) Quantitative solubility data is not currently available in the literature.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-Hydroxy-2,5-dimethylbenzonitrile**.

Infrared (IR) Spectroscopy

The FTIR spectrum of **4-Hydroxy-2,5-dimethylbenzonitrile** confirms the presence of its key functional groups.^[6] The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic group. A sharp absorption band around 2220-2260 cm^{-1} is indicative of the C≡N stretching of the nitrile group. The aromatic C-H and C=C stretching vibrations would appear in the regions of 3000-3100 cm^{-1} and 1400-1600 cm^{-1} , respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **4-Hydroxy-2,5-dimethylbenzonitrile** has been reported.^[7] The spectrum would typically show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl, nitrile, and methyl groups on the benzene ring. The protons of the two methyl groups would likely appear as singlets in the aliphatic region of the spectrum. While a specific ^{13}C NMR spectrum for this compound is not readily available, it would be expected to show signals for the nine unique carbon atoms in the molecule, including the quaternary carbons of the nitrile and hydroxyl-substituted positions, and the carbons of the methyl groups.

Mass Spectrometry

While detailed experimental mass spectrometry data is not widely published, predicted mass-to-charge ratios (m/z) for various adducts of **4-Hydroxy-2,5-dimethylbenzonitrile** have been calculated. These predictions are useful for identifying the compound in mass spectrometric analyses.

Synthesis and Reactivity

Synthetic Approaches

A common method for the synthesis of aromatic nitriles is the dehydration of the corresponding aldoxime. One potential synthetic route to **4-Hydroxy-2,5-dimethylbenzonitrile** starts from 2,5-dimethylphenol.^{[6][8]} This would likely involve formylation of the phenol to introduce an aldehyde group, followed by conversion to the oxime and subsequent dehydration to the nitrile.

A general one-pot synthesis for converting aldehydes to nitriles using hydroxylamine hydrochloride in the presence of a catalyst like ferrous sulfate in DMF has been described and

could be adapted for the synthesis of **4-Hydroxy-2,5-dimethylbenzonitrile** from 4-hydroxy-2,5-dimethylbenzaldehyde.[5]

General Experimental Protocol: One-Pot Synthesis of Nitriles from Aldehydes

This protocol is a general guideline and would require optimization for the specific synthesis of **4-Hydroxy-2,5-dimethylbenzonitrile**.

- Materials:

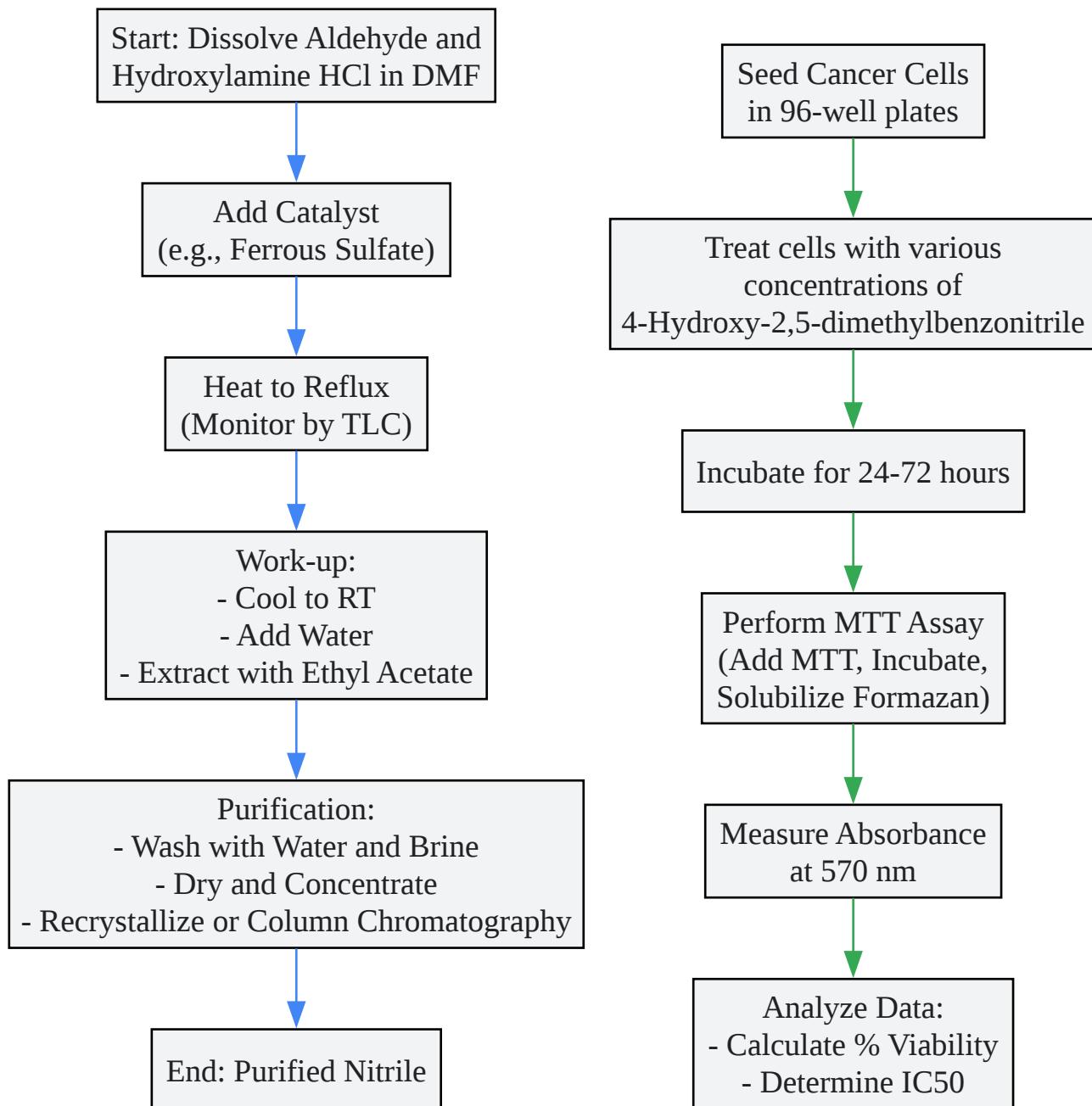
- 4-Hydroxy-2,5-dimethylbenzaldehyde
- Hydroxylamine hydrochloride
- Anhydrous ferrous sulfate (or another suitable catalyst)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine

- Procedure:

- Dissolve 4-hydroxy-2,5-dimethylbenzaldehyde and hydroxylamine hydrochloride in DMF in a round-bottom flask equipped with a reflux condenser.
- Add the catalyst to the mixture.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Diagram 1: General Workflow for One-Pot Nitrile Synthesis



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